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Compound of Interest

Compound Name: 3-Pyridazineacetic acid

Cat. No.: B1342412

Disclaimer: Extensive searches for experimental spectroscopic data on 3-pyridazineacetic
acid yielded no specific results. Due to this lack of available information, this guide focuses on
the spectroscopic analysis of a structurally related analogue, pyridazine-3-carboxylic acid. This
compound shares the core pyridazine ring and a carboxylic acid functional group, offering
valuable insights into the spectroscopic characteristics of this class of molecules. The data
presented herein is compiled from available literature and databases for pyridazine-3-
carboxylic acid and should be considered as a reference for researchers, scientists, and drug
development professionals working with similar chemical entities.

Introduction

Pyridazine-3-carboxylic acid is a heterocyclic organic compound with a molecular formula of
CsHaN202 and a molecular weight of 124.10 g/mol . Its structure, featuring a pyridazine ring
substituted with a carboxylic acid group, makes it a molecule of interest in medicinal chemistry
and materials science. Understanding its spectroscopic properties is fundamental for its
identification, characterization, and quality control in various research and development
applications. This guide provides a summary of its key spectroscopic features and the
methodologies for their determination.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for pyridazine-3-carboxylic
acid. It is important to note that some of this data is derived from studies on its coordination
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complexes, and as such, the values for the free acid are inferred and should be treated as

estimations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Pyridazine-3-Carboxylic Acid (Estimated)

Chemical Shift (5, o
Proton Multiplicity Notes

ppm)

Estimated to be

downfield of the
H-4 >8.51 Doublet of Doublets ) )

coordinated ligand's

signal.

Estimated to be
downfield of the

H-5 >7.93 Doublet of Doublets ) )
coordinated ligand's

signal.

Estimated to be
downfield of the

H-6 >9.54 Doublet of Doublets ) )
coordinated ligand's

signal.

Typically observed
between 10-13 ppm,

-COOH Variable Broad Singlet highly dependent on
solvent and

concentration.

Note: The chemical shifts for the pyridazine ring protons are estimated based on the reported
upfield shift upon coordination to a ruthenium(ll) ion. The actual values for the free ligand are
expected to be further downfield.[1]

Table 2: 3C NMR Spectroscopic Data for Pyridazine-3-Carboxylic Acid
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Carbon Chemical Shift (6, ppm) Notes
C-3 ~150-155 Shifted upon coordination.

Within the aromatic region for
C-4 ~125-155 S

the pyridazine ring.

Within the aromatic region for
C-5 ~125-155 S

the pyridazine ring.

Within the aromatic region for
C-6 ~125-155 S

the pyridazine ring.

Estimated based on a reported
-COOH ~165.24 +5.0 ppm downfield shift upon

coordination to a metal ion.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Pyridazine-3-Carboxylic Acid

) Wavenumber . . .
Functional Group ( ) Intensity Vibrational Mode
cm-

O-H (Carboxylic Acid) 3300-2500 Broad Stretching
C-H (Aromatic) 3100-3000 Medium Stretching
C=0 (Carboxylic Acid) ~1733 Strong Stretching
C=C, C=N, N=N _ _

) 1587-1436 Medium-Strong Stretching
(Ring)

Note: The C=0 stretching frequency is based on the reported value for the free ligand, which

disappears upon coordination. The pyridazine ring vibrations are inferred from the region

reported for its ruthenium complexes.[1][2]

Mass Spectrometry (MS)
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No experimental mass spectrometry data for pyridazine-3-carboxylic acid was found in the
searched literature. The table below provides its key mass-related properties.

Table 4: Mass Spectrometry Data for Pyridazine-3-Carboxylic Acid

Parameter Value
Molecular Formula CsHaN20:2
Molecular Weight 124.10 g/mol
Exact Mass 124.0273 g/mol

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of pyridazine-3-carboxylic acid
are not explicitly available. However, based on standard laboratory practices and information
from related studies, the following methodologies can be applied.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of pyridazine-3-carboxylic acid in a
suitable deuterated solvent (e.g., DMSO-ds, CDCls, or D20 with a suitable base for
solubility). The choice of solvent is critical as it can influence the chemical shifts, particularly
of the acidic proton.

 Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 300 MHz or higher for *H NMR and 75 MHz or higher for 3C NMR.

o Data Acquisition:

o For *H NMR, acquire the spectrum with a sufficient number of scans to achieve a good
signal-to-noise ratio.

o For 13C NMR, a larger number of scans will be necessary due to the lower natural
abundance of the 13C isotope. Techniques like DEPT (Distortionless Enhancement by
Polarization Transfer) can be used to differentiate between CH, CHz, and CHs groups.
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o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts should be referenced to an internal standard, such
as tetramethylsilane (TMS).

IR Spectroscopy

e Sample Preparation:

o Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with dry
potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and
press it into a thin, transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm~*. Acquire a
background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from
the sample spectrum.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups and vibrational modes.

Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

¢ Instrumentation: A variety of mass spectrometers can be used, such as those equipped with
Electron lonization (EI) or Electrospray lonization (ESI) sources.

o Data Acquisition:

o EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion
source where it is bombarded with high-energy electrons.
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o ESI-MS: Infuse the sample solution into the ESI source to generate protonated ([M+H]*)
or deprotonated ([M-H]~) molecular ions.

o Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the
compound from the molecular ion peak. The fragmentation pattern can provide additional
structural information.

Visualizations

The following diagrams illustrate the general experimental workflows for the spectroscopic
analysis of a solid organic compound like pyridazine-3-carboxylic acid.

General workflow for NMR spectroscopy.
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General workflow for NMR spectroscopy.

General workflow for IR spectroscopy (KBr pellet method).
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General workflow for IR spectroscopy (KBr pellet method).
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General workflow for mass spectrometry.
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General workflow for mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1342412?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

